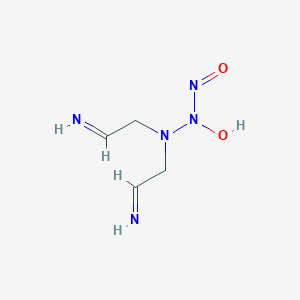![molecular formula C13H18N2O3S2 B061935 Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate CAS No. 175201-68-0](/img/structure/B61935.png)
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MMB, and it is a member of the thioester family of compounds. MMB has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of MMB involves its ability to inhibit the activity of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting the activity of HDACs, MMB can cause the acetylation of histones, which leads to changes in gene expression. This can result in the induction of apoptosis in cancer cells and the inhibition of growth in pests and plant pathogens.
Biochemische Und Physiologische Effekte
MMB has been found to have various biochemical and physiological effects. In cancer cells, MMB has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death. MMB has also been found to inhibit the activity of HDACs, which can result in changes in gene expression.
In pests and plant pathogens, MMB has been found to inhibit the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a role in fatty acid biosynthesis. This can lead to the inhibition of growth in pests and plant pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMB in lab experiments is its ability to inhibit the activity of HDACs, which can result in changes in gene expression. This makes MMB a useful tool for studying the regulation of gene expression. Another advantage is its insecticidal and antifungal properties, which make it a useful tool for studying pests and plant pathogens.
One of the limitations of using MMB in lab experiments is its potential toxicity. MMB has been found to be toxic to some cells at high concentrations. Another limitation is its potential off-target effects. MMB has been found to inhibit the activity of other enzymes besides HDACs, which can lead to unintended effects.
Zukünftige Richtungen
There are several future directions for the study of MMB. One direction is the development of MMB derivatives that have improved activity and reduced toxicity. Another direction is the study of the effects of MMB on other enzymes besides HDACs, which can lead to the development of new drugs for the treatment of various diseases. Finally, the study of the mechanism of action of MMB can lead to a better understanding of the regulation of gene expression and the development of new tools for studying gene expression.
Synthesemethoden
MMB has been synthesized using different methods. One of the most common methods is the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain MMB. Another method involves the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The product is then treated with methyl chloroformate to obtain MMB.
Wissenschaftliche Forschungsanwendungen
MMB has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. MMB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. MMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the progression of cancer.
MMB has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties against various pests such as aphids and whiteflies. MMB has also been found to have antifungal properties against various plant pathogens.
Eigenschaften
IUPAC Name |
methyl 4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSBHFXNANTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392646 |
Source


|
| Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate | |
CAS RN |
175201-68-0 |
Source


|
| Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)



![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)







![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
